12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one
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Overview
Description
12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with naphthylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can lead to a wide range of functionalized acridines .
Scientific Research Applications
12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in anticancer and antimicrobial research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acridin-9-amine: This compound shares a similar core structure but differs in its functional groups, leading to distinct properties and applications.
4-(10,10-Dimethyl-8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxy(ethoxy)phenyl carboxylates: These compounds have structural similarities but differ in their substituents, affecting their reactivity and biological activity.
Uniqueness
12-(4-Methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its methoxyphenyl group and acridine core contribute to its stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C24H19NO2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
12-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[a]acridin-11-one |
InChI |
InChI=1S/C24H19NO2/c1-27-17-12-9-16(10-13-17)22-23-18-6-3-2-5-15(18)11-14-20(23)25-19-7-4-8-21(26)24(19)22/h2-3,5-6,9-14H,4,7-8H2,1H3 |
InChI Key |
MLTWXEUJMBLLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=C2C5=CC=CC=C5C=C4)CCCC3=O |
Origin of Product |
United States |
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